molecular formula C10H6ClIO2S B13892001 Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate

Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13892001
M. Wt: 352.58 g/mol
InChI Key: RVSYAGIHPRNUSP-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-iodo-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-3-iodo-1-benzothiophene-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-1-benzothiophene-2-carboxylic acid.

    Esterification: The carboxylic acid group is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of methyl 6-chloro-3-iodo-1-benzothiophene-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-iodo-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex benzothiophene derivatives.

Scientific Research Applications

Methyl 6-chloro-3-iodo-1-benzothiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-iodo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. The compound can inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate
  • Methyl 6-bromo-3-iodo-1-benzothiophene-2-carboxylate
  • Methyl 6-chloro-3-bromo-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 6-chloro-3-iodo-1-benzothiophene-2-carboxylate is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential applications. The combination of these halogens in the benzothiophene scaffold enhances its versatility in chemical synthesis and biological studies.

Properties

Molecular Formula

C10H6ClIO2S

Molecular Weight

352.58 g/mol

IUPAC Name

methyl 6-chloro-3-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6ClIO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3

InChI Key

RVSYAGIHPRNUSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)I

Origin of Product

United States

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